Cas no 2248306-59-2 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(4-cyclopropyl-1H-pyrazol-1-yl)acetate)

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(4-cyclopropyl-1H-pyrazol-1-yl)acetate 化学的及び物理的性質
名前と識別子
-
- 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(4-cyclopropyl-1H-pyrazol-1-yl)acetate
- EN300-6516071
- 2248306-59-2
-
- インチ: 1S/C16H13N3O4/c20-14(9-18-8-11(7-17-18)10-5-6-10)23-19-15(21)12-3-1-2-4-13(12)16(19)22/h1-4,7-8,10H,5-6,9H2
- InChIKey: NEPKMVFWDHEPFA-UHFFFAOYSA-N
- ほほえんだ: O(C(CN1C=C(C=N1)C1CC1)=O)N1C(C2C=CC=CC=2C1=O)=O
計算された属性
- せいみつぶんしりょう: 311.09060590g/mol
- どういたいしつりょう: 311.09060590g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 23
- 回転可能化学結合数: 5
- 複雑さ: 509
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 81.5Ų
- 疎水性パラメータ計算基準値(XlogP): 2
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(4-cyclopropyl-1H-pyrazol-1-yl)acetate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6516071-10.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(4-cyclopropyl-1H-pyrazol-1-yl)acetate |
2248306-59-2 | 10g |
$3992.0 | 2023-05-25 | ||
Enamine | EN300-6516071-0.25g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(4-cyclopropyl-1H-pyrazol-1-yl)acetate |
2248306-59-2 | 0.25g |
$855.0 | 2023-05-25 | ||
Enamine | EN300-6516071-0.05g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(4-cyclopropyl-1H-pyrazol-1-yl)acetate |
2248306-59-2 | 0.05g |
$780.0 | 2023-05-25 | ||
Enamine | EN300-6516071-5.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(4-cyclopropyl-1H-pyrazol-1-yl)acetate |
2248306-59-2 | 5g |
$2692.0 | 2023-05-25 | ||
Enamine | EN300-6516071-0.1g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(4-cyclopropyl-1H-pyrazol-1-yl)acetate |
2248306-59-2 | 0.1g |
$817.0 | 2023-05-25 | ||
Enamine | EN300-6516071-0.5g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(4-cyclopropyl-1H-pyrazol-1-yl)acetate |
2248306-59-2 | 0.5g |
$891.0 | 2023-05-25 | ||
Enamine | EN300-6516071-1.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(4-cyclopropyl-1H-pyrazol-1-yl)acetate |
2248306-59-2 | 1g |
$928.0 | 2023-05-25 | ||
Enamine | EN300-6516071-2.5g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(4-cyclopropyl-1H-pyrazol-1-yl)acetate |
2248306-59-2 | 2.5g |
$1819.0 | 2023-05-25 |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(4-cyclopropyl-1H-pyrazol-1-yl)acetate 関連文献
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1. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360
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Shachi Mittal Analyst, 2019,144, 2635-2642
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Feng Shao,Jia Li,Jia-Ping Tong,Jian Zhang,Ming-Guang Chen,Zhiping Zheng,Rong-Bin Huang,Lan-Sun Zheng,Jun Tao Chem. Commun., 2013,49, 10730-10732
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Lanfang Pang,Yanmei Zhou,Enze Wang,Fang Yu,Hua Zhou,Wenli Gao RSC Adv., 2016,6, 16467-16473
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Kumaresh Ghosh,Debojyoti Tarafdar,Asmita Samadder,Anisur Rahman Khuda-Bukhsh RSC Adv., 2014,4, 58530-58535
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Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
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Miao Du,Min Chen,Xiao-Gang Yang,Jiong Wen,Xi Wang,Shao-Ming Fang,Chun-Sen Liu J. Mater. Chem. A, 2014,2, 9828-9834
-
Yijun Zheng,Mitchell Kim Liong Han,Bin Li Mater. Horiz., 2020,7, 111-116
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(4-cyclopropyl-1H-pyrazol-1-yl)acetateに関する追加情報
Compound CAS No. 2248306-59-2: 1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(4-cyclopropyl-1H-pyrazol-1-yl)acetate
The compound with CAS number 2248306-59-2, known as 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(4-cyclopropyl-1H-pyrazol-1-yl)acetate, is a highly specialized organic molecule that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound is characterized by its unique structural features, which include a dioxo isoindole moiety and a cyclopropyl pyrazole group. These structural elements contribute to its exceptional chemical properties and potential applications in drug discovery and advanced materials.
Recent studies have highlighted the importance of isoindole derivatives in the development of novel therapeutic agents. The dioxo isoindole moiety in this compound is known to exhibit significant biological activity, particularly in modulating enzyme function and receptor interactions. This makes it a valuable component in the design of drugs targeting various diseases, including cancer and neurodegenerative disorders.
The presence of the cyclopropyl pyrazole group further enhances the compound's versatility. Pyrazole rings are well-known for their ability to form stable complexes with metal ions, making them useful in coordination chemistry and catalysis. The cyclopropyl substituent adds additional rigidity to the molecule, which can improve its pharmacokinetic properties and stability in biological systems.
In terms of synthesis, this compound is typically prepared through a multi-step process involving advanced organic reactions such as Suzuki couplings and Stille cross-couplings. These methods allow for precise control over the molecular architecture, ensuring high purity and reproducibility. The synthesis of such complex molecules often requires expertise in stereochemistry and reaction optimization to achieve the desired product.
The application of this compound extends beyond pharmaceuticals. Its unique electronic properties make it a promising candidate for use in organic electronics, particularly in the development of light-emitting diodes (LEDs) and photovoltaic devices. Recent research has demonstrated that isoindole derivatives can serve as efficient electron transport materials, enhancing device performance and stability.
In addition to its functional applications, this compound has also been studied for its environmental impact. Researchers have investigated its biodegradability and toxicity profiles under various conditions. These studies are crucial for ensuring that the compound can be safely integrated into industrial processes without posing risks to ecosystems or human health.
The development of this compound represents a significant advancement in organic synthesis and materials science. Its combination of structural complexity and functional versatility makes it a valuable tool for addressing some of the most pressing challenges in modern science. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in both academic and industrial settings.
In conclusion, CAS No. 2248306-59-2 stands out as a remarkable example of how innovative chemical design can lead to groundbreaking discoveries. With its unique structure and diverse applications, this compound exemplifies the potential of organic chemistry to drive progress across multiple disciplines.
2248306-59-2 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(4-cyclopropyl-1H-pyrazol-1-yl)acetate) 関連製品
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